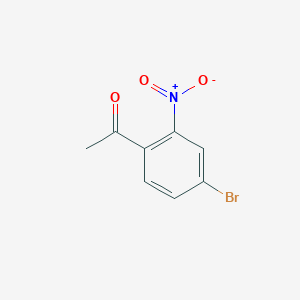

1-(4-Bromo-2-nitrophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c1-5(11)7-3-2-6(9)4-8(7)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUHVXSDFZFAFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561072 | |

| Record name | 1-(4-Bromo-2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90004-94-7 | |

| Record name | 1-(4-Bromo-2-nitrophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90004-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-Bromo-2-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(4-Bromo-2-nitrophenyl)ethanone (CAS No. 90004-94-7). This compound is a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds with potential therapeutic applications. This document consolidates available data on its physicochemical properties, spectral characteristics, and reactivity, offering a valuable resource for researchers in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a substituted acetophenone containing both a bromine atom and a nitro group on the phenyl ring. These functional groups significantly influence its chemical reactivity and physical properties. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 90004-94-7 | [1] |

| Molecular Formula | C₈H₆BrNO₃ | [1] |

| Molecular Weight | 244.04 g/mol | [1] |

| Appearance | Pale yellow solid (predicted) | |

| Melting Point | 70 °C | |

| Boiling Point | 345.9 °C at 760 mmHg | |

| Purity | Typically ≥97% | [1] |

| SMILES | CC(=O)c1ccc(Br)cc1--INVALID-LINK--[O-] | [1] |

Synthesis and Purification

A plausible synthetic route, based on the synthesis of the related compound 4-bromo-2-nitrophenylacetic acid, involves the reaction of a substituted 4-bromo-2-nitrotoluene with a suitable reagent to introduce the acetyl group. For instance, a common method for the synthesis of similar acetophenones is the Friedel-Crafts acetylation of a substituted benzene ring using acetyl chloride or acetic anhydride with a Lewis acid catalyst like aluminum chloride.

Diagram 1: General Synthetic Workflow

Caption: A logical workflow for the synthesis and purification of this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard organic synthesis techniques for nitration of an aromatic ketone.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Starting Material: Slowly add 4-bromoacetophenone to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

-

Nitration: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture). Add this mixture dropwise to the reaction flask, maintaining the temperature between 0-10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

-

Recrystallization: A suitable solvent system for recrystallization would likely be a polar protic solvent such as ethanol or a mixture of solvents like ethanol/water or ethyl acetate/hexane. The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration.[2][3]

-

Column Chromatography: For higher purity, column chromatography on silica gel can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, would likely be effective in separating the desired product from any impurities.[4]

Spectral Data (Predicted and Comparative)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl protons of the acetyl group. Due to the ortho-nitro group, the aromatic signals will be shifted downfield.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | Ar-H |

| ~7.9 | dd | 1H | Ar-H |

| ~7.7 | d | 1H | Ar-H |

| ~2.6 | s | 3H | -COCH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the nitro and bromo groups and the acetyl group.[5][6]

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O |

| ~148 | C-NO₂ |

| ~135 | C-Br |

| ~132 | Ar-C |

| ~130 | Ar-C |

| ~128 | Ar-C |

| ~125 | Ar-C |

| ~27 | -COCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carbonyl group, the nitro group, and the C-Br bond.

Table 4: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~1700 | C=O (ketone) stretch |

| ~1530 | N-O (asymmetric nitro) stretch |

| ~1350 | N-O (symmetric nitro) stretch |

| ~1600, ~1475 | C=C (aromatic) stretch |

| ~1050 | C-Br stretch |

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the methyl group, the nitro group, and the bromine atom.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Fragment |

| 243/245 | [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 228/230 | [M - CH₃]⁺ |

| 197/199 | [M - NO₂]⁺ |

| 182 | [M - CH₃ - NO₂]⁺ |

| 154/156 | [C₆H₃BrO]⁺ |

| 75 | [C₆H₃]⁺ |

Diagram 2: Spectroscopic Analysis Workflow

Caption: A workflow illustrating the process of spectroscopic analysis for structural confirmation.

Reactivity and Potential Applications

The presence of the electron-withdrawing nitro group at the ortho position and the bromo group at the para position makes this compound a versatile intermediate for various organic transformations.

Reactivity

-

Carbonyl Group: The electron-withdrawing nature of the nitro group is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted acetophenone.[1] This enhanced reactivity can be utilized in condensation reactions, reductions, and additions to the carbonyl group.

-

Aromatic Ring: The nitro group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to itself. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents.

-

Methyl Group: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in various alkylation and condensation reactions.

Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. The ortho-nitroacetophenone moiety is a common starting material for the synthesis of quinazolines and quinazolinones, which are important scaffolds in medicinal chemistry with a wide range of biological activities, including anticancer and antimicrobial properties.[7][8][9][10][11]

Diagram 3: Potential Synthetic Application

Caption: A simplified pathway showing the potential use in quinazoline synthesis.

Biological Activity

While no specific biological activity data for this compound has been found in the searched literature, the presence of the bromo and nitro functionalities on an aromatic ketone scaffold suggests potential for biological relevance. Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[12][13] The activity of these compounds is often related to the enzymatic reduction of the nitro group within cells.[12]

Furthermore, bromo-substituted phenyl derivatives are found in numerous FDA-approved drugs and are known to contribute to the binding affinity and pharmacokinetic properties of molecules.[14] Therefore, derivatives of this compound could be promising candidates for biological screening in drug discovery programs.

Conclusion

This compound is a synthetically useful building block with significant potential in the development of novel heterocyclic compounds of medicinal interest. This technical guide has summarized its key chemical and physical properties and provided insights into its synthesis, spectral characteristics, and reactivity. Further research to fully elucidate its experimental spectral data and to explore its biological activity is warranted and could lead to the discovery of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Purification [chem.rochester.edu]

- 4. physics.emu.edu.tr [physics.emu.edu.tr]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Quinazoline synthesis [organic-chemistry.org]

- 8. Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinazolinone synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: 1-(4-Bromo-2-nitrophenyl)ethanone (CAS 90004-94-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromo-2-nitrophenyl)ethanone is a substituted acetophenone derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its unique trifunctionalized aromatic ring, featuring a bromo, a nitro, and an acetyl group, offers multiple reaction sites for the synthesis of a wide array of more complex molecules and heterocyclic scaffolds. This technical guide provides a comprehensive overview of the available physicochemical data, a plausible synthetic approach, and an exploration of its potential applications in pharmaceutical research. While detailed experimental protocols and specific biological activity data for the title compound are limited in publicly accessible literature, this document consolidates the existing information and provides context through related compounds.

Chemical and Physical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Source |

| CAS Number | 90004-94-7 | [1][2] |

| Molecular Formula | C₈H₆BrNO₃ | [1][2] |

| Molecular Weight | 244.04 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4'-Bromo-2'-nitroacetophenone | - |

| Melting Point | 70°C | - |

| Boiling Point | 345.9°C at 760 mmHg | - |

| Purity (typical) | 97% | [1] |

Note: Specific experimental data for melting and boiling points are not widely published and should be confirmed by analysis.

Synthesis and Experimental Protocols

A potential precursor for this synthesis is 1-bromo-3-nitrobenzene. The logical workflow for such a synthesis is outlined below.

Caption: Plausible synthetic workflow for this compound.

Detailed Hypothetical Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃) in an inert solvent such as dichloromethane (DCM) or dichloroethane (DCE) under a nitrogen atmosphere.

-

Addition of Reactants: Cool the suspension in an ice bath. Slowly add acetyl chloride to the stirred suspension. Following this, add a solution of 1-bromo-3-nitrobenzene in the same inert solvent dropwise via the dropping funnel, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not publicly available, the following are predicted key features based on its structure.

¹H NMR:

-

A singlet for the methyl protons of the acetyl group, expected to be in the range of δ 2.5-2.7 ppm.

-

Three aromatic protons exhibiting a complex splitting pattern due to their coupling. The proton ortho to the acetyl group and meta to the nitro group would likely appear as a doublet. The proton ortho to the nitro group would be a doublet, and the proton ortho to the bromine atom would be a doublet of doublets.

¹³C NMR:

-

A signal for the carbonyl carbon of the acetyl group in the range of δ 195-200 ppm.

-

A signal for the methyl carbon of the acetyl group around δ 25-30 ppm.

-

Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the nitro and bromo substituents.

Mass Spectrometry (EI):

-

The molecular ion peak [M]⁺ would be observed at m/z 243 and 245 in an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.

-

A prominent fragment ion would be [M-CH₃]⁺ at m/z 228/230.

-

Another significant fragment would be the acylium ion [CH₃CO]⁺ at m/z 43.

Infrared (IR) Spectroscopy:

-

A strong absorption band for the carbonyl (C=O) stretch of the ketone, typically around 1680-1700 cm⁻¹.

-

Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-H stretching vibrations for the aromatic ring in the region of 3000-3100 cm⁻¹.

-

A C-Br stretching vibration, which is typically found in the fingerprint region.

Applications in Drug Discovery and Development

While specific biological activities of this compound have not been reported, its structural motifs suggest its utility as a scaffold in medicinal chemistry.

Potential Synthetic Applications:

-

Synthesis of Heterocyclic Compounds: The presence of the acetyl and nitro groups allows for various cyclization reactions to form a range of heterocyclic systems, which are prevalent in many drug molecules. The nitro group can be readily reduced to an amine, which can then participate in further reactions.

-

Cross-Coupling Reactions: The bromo substituent provides a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functionalities and the construction of more complex molecular architectures.

The logical flow for utilizing this compound as a synthetic intermediate is depicted below.

Caption: Potential synthetic utility of this compound.

Safety and Handling

Substituted nitro- and bromo-aromatic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of novel compounds in the field of drug discovery. While comprehensive experimental data for this specific molecule is scarce in the public domain, its structural features suggest a range of possible chemical transformations. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its utility in the development of new therapeutic agents. Researchers are encouraged to perform their own analytical characterization to confirm the identity and purity of this compound before use.

References

An In-depth Technical Guide to the Synthesis of 4'-Bromo-2'-nitroacetophenone

This whitepaper provides a comprehensive overview of the synthesis of 4'-Bromo-2'-nitroacetophenone, a valuable intermediate in the development of pharmaceutical compounds and other fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, key quantitative data, and visual representations of the synthetic pathway and experimental workflow.

Introduction

4'-Bromo-2'-nitroacetophenone is an aromatic ketone containing both a bromine atom and a nitro group on the phenyl ring. The presence of these functional groups, along with the acetyl moiety, makes it a versatile building block for the synthesis of more complex molecules. The strategic placement of the nitro group ortho to the acetyl group and para to the bromine atom influences its reactivity and makes it a key precursor for various heterocyclic and carbocyclic scaffolds of medicinal interest. The primary route for its synthesis involves the electrophilic nitration of 4'-bromoacetophenone.

Quantitative Data

The following table summarizes the key quantitative data for 4'-Bromo-2'-nitroacetophenone.

| Property | Value | Reference |

| CAS Number | 90004-94-7 | [] |

| Molecular Formula | C₈H₆BrNO₃ | [] |

| Molecular Weight | 244.04 g/mol | [] |

| Melting Point | 70°C | [] |

| Purity | 95% | [] |

| IUPAC Name | 1-(4-bromo-2-nitrophenyl)ethanone | [] |

| Synonyms | ETHANONE, 1-(4-BROMO-2-NITROPHENYL)- | [] |

Experimental Protocol: Synthesis of 4'-Bromo-2'-nitroacetophenone via Nitration of 4'-Bromoacetophenone

This protocol is adapted from established procedures for the nitration of aromatic ketones.[2]

Materials:

-

4'-Bromoacetophenone

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Ethanol

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Büchner funnel and flask

-

Beakers

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 4'-bromoacetophenone (1.0 eq). The flask is then cooled in an ice-salt bath to a temperature between -5°C and 0°C.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (3.0-4.0 eq) to the cooled and stirred 4'-bromoacetophenone, ensuring the temperature does not rise above 5°C.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) while cooling in an ice bath.

-

Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 4'-bromoacetophenone in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0°C and 5°C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. This will cause the product to precipitate out of solution.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.

-

Purification:

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the purified 4'-Bromo-2'-nitroacetophenone as a crystalline solid.

-

Solvent Extraction (for non-solid precipitates): If the product separates as an oil, extract the aqueous mixture with a suitable organic solvent like dichloromethane. Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate. The solvent can then be removed under reduced pressure using a rotary evaporator to yield the crude product, which can then be recrystallized.

-

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical pathway for the synthesis and the logical flow of the experimental procedure.

References

Spectroscopic and Synthetic Profile of 1-(4-Bromo-2-nitrophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies related to 1-(4-Bromo-2-nitrophenyl)ethanone, a key chemical intermediate. This document is intended to serve as a detailed resource for scientists engaged in pharmaceutical research, drug development, and organic synthesis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while extensive searches have been conducted, a complete set of publicly available experimental spectra for this specific compound is limited. The data presented is a combination of available information and predicted values based on analogous compounds.

Table 1: General Information

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 90004-94-7 |

| Molecular Formula | C₈H₆BrNO₃ |

| Molecular Weight | 244.04 g/mol |

Table 2: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.2 | d | H-3 |

| ~7.9 | dd | H-5 |

| ~7.6 | d | H-6 |

| ~2.6 | s | -CH₃ |

| Solvent: CDCl₃, Reference: TMS (0 ppm) |

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~198 | C=O |

| ~149 | C-2 |

| ~138 | C-1 |

| ~135 | C-4 |

| ~131 | C-6 |

| ~129 | C-5 |

| ~125 | C-3 |

| ~29 | -CH₃ |

| Solvent: CDCl₃, Reference: TMS (0 ppm) |

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~1700 | C=O stretch (ketone) |

| ~1530 | N-O asymmetric stretch (nitro) |

| ~1350 | N-O symmetric stretch (nitro) |

| ~1100 | C-Br stretch |

| ~830 | C-H bend (out-of-plane, aromatic) |

| Sample Preparation: KBr pellet |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 243/245 | ~50/50 | [M]⁺ (Molecular Ion, bromine isotopes) |

| 228/230 | [M-CH₃]⁺ | |

| 197/199 | [M-NO₂]⁺ | |

| 183 | [M-Br]⁺ | |

| 43 | [CH₃CO]⁺ | |

| Ionization Mode: Electron Ionization (EI) |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the Friedel-Crafts acylation of 1-bromo-3-nitrobenzene.

Materials:

-

1-bromo-3-nitrobenzene

-

Acetyl chloride or acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) or other suitable inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-3-nitrobenzene in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Add acetyl chloride or acetic anhydride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectra are recorded on a 300 or 500 MHz NMR spectrometer.

Infrared (IR) Spectroscopy:

-

The IR spectrum is typically recorded using the KBr pellet method. A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) in an agate mortar. The resulting powder is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.[1]

Mass Spectrometry (MS):

-

Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI) at 70 eV. The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The presence of bromine is typically indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Spectroscopic Characterization of 1-(4-Bromo-2-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 1-(4-Bromo-2-nitrophenyl)ethanone (CAS No. 90004-94-7). Due to the limited availability of public spectral data for this specific isomer, this guide presents predicted data based on the analysis of structurally similar compounds. It also includes comprehensive experimental protocols for acquiring such data and a visual representation of the analytical workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected major mass spectrometry fragments for this compound. These predictions are derived from established principles of NMR and MS, and by comparison with data from isomeric and related structures.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.6 | Singlet | 3H | -COCH₃ |

| ~ 7.8 | Doublet | 1H | Ar-H |

| ~ 8.0 | Doublet of Doublets | 1H | Ar-H |

| ~ 8.2 | Doublet | 1H | Ar-H |

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 28 | -COCH₃ |

| ~ 122 | Ar-C |

| ~ 128 | Ar-C |

| ~ 131 | Ar-C |

| ~ 133 | Ar-C (C-Br) |

| ~ 140 | Ar-C |

| ~ 148 | Ar-C (C-NO₂) |

| ~ 198 | C=O |

Table 3: Predicted Mass Spectrometry Data for this compound

Ionization Mode: Electron Ionization (EI)

| m/z | Proposed Fragment |

| 243/245 | [M]⁺ (Molecular ion) |

| 228/230 | [M - CH₃]⁺ |

| 198/200 | [M - NO₂]⁺ |

| 183/185 | [M - COCH₃ - NO₂]⁺ |

| 155/157 | [C₆H₃Br]⁺ |

| 76 | [C₆H₄]⁺ |

Note: The presence of bromine results in characteristic isotopic patterns (M and M+2 peaks) of approximately equal intensity.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes (5 mm)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Add a small amount of TMS to the solution to serve as an internal reference.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Equipment:

-

Mass Spectrometer with an Electron Ionization (EI) source

-

Gas Chromatograph (GC) for sample introduction (optional)

-

Direct insertion probe

-

Volatile solvent (e.g., methanol, dichloromethane)

-

This compound sample

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile solvent.

-

-

Instrument Setup:

-

Tune the mass spectrometer according to the manufacturer's recommendations.

-

Set the ionization energy, typically to 70 eV for EI.

-

-

Sample Introduction:

-

GC-MS: Inject the sample solution into the GC. The compound will be separated from the solvent and any impurities before entering the mass spectrometer.

-

Direct Insertion Probe: Place a small amount of the sample on the probe tip and insert it into the ion source.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. Note the characteristic M and M+2 isotopic pattern for bromine.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Propose fragmentation pathways consistent with the observed peaks to support the structural assignment.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the characterization of a chemical compound using NMR and mass spectrometry.

Caption: Workflow for Compound Characterization.

Reactivity of 1-(4-Bromo-2-nitrophenyl)ethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromo-2-nitrophenyl)ethanone is a versatile trifunctional building block in organic synthesis, possessing a reactive ketone, an activatable aromatic bromine atom, and a reducible nitro group. This guide provides a comprehensive overview of its reactivity, focusing on key transformations including nucleophilic aromatic substitution, reduction of the nitro group, palladium-catalyzed cross-coupling reactions, and its utility in the synthesis of heterocyclic scaffolds of medicinal interest, such as quinazolines and benzothiazepines. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and drug development.

Introduction

This compound, with the chemical formula C₈H₆BrNO₃, is a key intermediate in the synthesis of a wide range of complex organic molecules.[1][2][3] Its unique substitution pattern—a bromine atom para to an acetyl group and ortho to a nitro group—confers a distinct reactivity profile. The strong electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards nucleophilic attack, while the bromine atom serves as an excellent leaving group in various cross-coupling reactions. The ketone functionality provides a handle for a plethora of classical carbonyl chemistry, and the nitro group itself can be readily transformed into an amino group, opening pathways to diverse heterocyclic systems. This guide will explore the core reactivity of this compound, providing practical experimental details and summarizing key data for its effective utilization in synthetic chemistry and drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 90004-94-7 | [1][3] |

| Molecular Formula | C₈H₆BrNO₃ | [1][3] |

| Molecular Weight | 244.04 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1][3] |

| Purity | 97% | [1][3] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl protons of the acetyl group. The electron-withdrawing nitro and acetyl groups will cause the aromatic protons to appear in the downfield region.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon. The carbons attached to the nitro and bromo groups will show characteristic shifts.

Table 1: Comparative ¹H and ¹³C NMR Data of Related Compounds

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

| 2-bromo-1-(4-chlorophenyl)ethanone | 7.94 (d, 2H), 7.48 (d, 2H), 4.42 (s, 2H) | 190.2, 140.5, 132.2, 130.3, 129.2, 30.4 | [4] |

| 2-bromo-1-(4-bromophenyl)ethanone | 7.86 (d, 2H), 7.65 (d, 2H), 4.12 (s, 2H) | 190.4, 132.6, 132.2, 130.4, 129.3, 30.4 | [4] |

| 1-(3-Nitrophenyl)ethanone | ~8.78 (s, 1H), ~8.45 (d, 1H), ~8.25 (d, 1H), ~7.70 (t, 1H), ~2.65 (s, 3H) | ~196.5, ~148.5, ~138.9, ~134.9, ~129.9, ~127.5, ~122.9, ~26.8 | [5] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show strong absorption bands corresponding to the carbonyl group of the ketone and the nitro group.

Table 2: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| C=O (Ketone) | ~1700 | [5][6] |

| N-O (asymmetric stretch) | ~1530 | [5] |

| N-O (symmetric stretch) | ~1350 | [5] |

| C-H (aromatic) | ~3100-3000 | [5] |

Key Reactions and Experimental Protocols

This compound is a versatile substrate for a variety of organic transformations. This section details some of the most important reactions, providing generalized experimental protocols that can be adapted for specific applications.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation, providing access to 1-(2-amino-4-bromophenyl)ethanone, a key precursor for the synthesis of various heterocyclic compounds. Several reagents can be employed for this reduction, with iron in acidic media being a common and efficient choice.

Experimental Protocol: Reduction of this compound with Iron

-

To a stirred solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq) and a catalytic amount of acetic acid or hydrochloric acid.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the crude 1-(2-amino-4-bromophenyl)ethanone, which can be purified by column chromatography.[7]

Logical Workflow for Nitro Group Reduction

Caption: Workflow for the reduction of the nitro group.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring is susceptible to various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Heck reactions are particularly useful in this context.[8][9]

The Suzuki-Miyaura coupling enables the formation of a biaryl linkage by reacting the aryl bromide with an organoboron compound.[10][11]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

To a degassed mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq) in a suitable solvent system (e.g., toluene/water or dioxane/water), add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03-0.05 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(2-nitro-4-phenylphenyl)ethanone.[5][12]

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene.[8][9][13][14]

Experimental Protocol: Heck Reaction with Styrene

-

In a reaction vessel, combine this compound (1.0 eq), styrene (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.02-0.05 eq), a phosphine ligand (e.g., PPh₃ or a more electron-rich phosphine), and a base (e.g., triethylamine or K₂CO₃) in a suitable solvent like DMF or DMA.[15]

-

Heat the mixture under an inert atmosphere at 100-140 °C.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography to obtain the corresponding stilbene derivative.[14][16]

Synthesis of Heterocyclic Compounds

The reactivity of this compound makes it an excellent starting material for the synthesis of various heterocyclic systems with potential biological activity.

Quinazoline and quinazolinone scaffolds are prevalent in many biologically active compounds, including several approved anticancer drugs.[13][17][18] The synthesis of quinazolines from this compound typically involves the reduction of the nitro group followed by cyclization with a suitable one-carbon source.[1][4][19][20][21]

Experimental Protocol: Synthesis of a Quinazoline Derivative

-

Reduce this compound to 1-(2-amino-4-bromophenyl)ethanone as described in section 4.1.

-

React the resulting aminoketone with an appropriate aldehyde or orthoformate in the presence of an acid or base catalyst to facilitate cyclization. For example, heating with triethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid can yield the corresponding quinazoline.

-

Alternatively, condensation with an amide can lead to quinazolinone derivatives.[20][22]

Benzothiazepines are another class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial and anticancer properties.[23][24][25][26][27] These can be synthesized from chalcones derived from this compound.

Experimental Protocol: Synthesis of a Benzothiazepine Derivative

-

First, synthesize the corresponding chalcone by the Claisen-Schmidt condensation of this compound with an appropriate aromatic aldehyde in the presence of a base (e.g., NaOH or KOH) in ethanol.

-

Reflux the purified chalcone with 2-aminothiophenol in a suitable solvent (e.g., methanol or ethanol) with a catalytic amount of acid (e.g., HCl or acetic acid) to yield the 1,5-benzothiazepine derivative.[23][25]

Reaction Scheme for Benzothiazepine Synthesis

Caption: Synthetic route to benzothiazepines.

Biological and Medicinal Chemistry Applications

Derivatives of this compound are of significant interest in drug discovery due to the prevalence of the resulting heterocyclic scaffolds in medicinal chemistry.

-

Anticancer Activity: Quinazoline derivatives are well-known tyrosine kinase inhibitors, and new analogs are continuously being explored for their potential as anticancer agents.[13][17][18] The bromo-substituent on the quinazoline ring can be further functionalized to modulate activity and selectivity.

-

Antimicrobial Activity: Benzothiazepine derivatives have shown promising antibacterial and antifungal activities.[23][24][25][26][27] The diverse substitution patterns achievable from this compound allow for the generation of libraries of compounds for antimicrobial screening.[15][28]

Conclusion

This compound is a highly valuable and reactive building block for organic synthesis. Its trifunctional nature allows for a wide range of selective transformations, including nitro group reduction, palladium-catalyzed cross-coupling reactions, and the construction of medicinally relevant heterocyclic systems. The experimental protocols and data summarized in this guide are intended to serve as a practical resource for researchers and scientists in academia and industry, facilitating the exploration of this compound's rich chemistry and its application in the development of novel therapeutics and other advanced materials.

References

- 1. This compound 97% | CAS: 90004-94-7 | AChemBlock [achemblock.com]

- 2. echemi.com [echemi.com]

- 3. 56759-33-2|1-(3-Bromo-4-nitrophenyl)ethanone|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 7. Iron [organic-chemistry.org]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. Heck Reaction [organic-chemistry.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. books.rsc.org [books.rsc.org]

- 12. ikm.org.my [ikm.org.my]

- 13. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijrpr.com [ijrpr.com]

- 21. Quinazolinone synthesis [organic-chemistry.org]

- 22. rsc.org [rsc.org]

- 23. derpharmachemica.com [derpharmachemica.com]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents | Journal of the Serbian Chemical Society [shd-pub.org.rs]

- 27. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 28. researchgate.net [researchgate.net]

In-Depth Technical Guide: Stability and Storage of 1-(4-Bromo-2-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(4-Bromo-2-nitrophenyl)ethanone (CAS No. 90004-94-7). The information is intended to ensure the compound's integrity for research and development applications by outlining its chemical properties, potential degradation pathways, and methodologies for stability assessment.

Chemical and Physical Properties

This compound, also known as 4-Bromo-2-nitroacetophenone, is a substituted aromatic ketone. Its structure, featuring a nitro group ortho to the acetyl group and a bromine atom para to the acetyl group, dictates its reactivity and stability.

| Property | Value |

| CAS Number | 90004-94-7[1] |

| Molecular Formula | C₈H₆BrNO₃[1] |

| Molecular Weight | 244.04 g/mol [1][2] |

| Physical Form | Solid, powder[3] |

| Purity | Commercially available at ≥97%[1] |

Stability and Storage Conditions

Based on available safety data sheets and chemical supplier information, this compound is considered stable under recommended storage conditions. However, its functional groups suggest potential sensitivity to certain environmental factors.

Recommended Storage

To maintain the integrity of the compound, the following storage conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Room temperature.[4] For long-term storage, a cool location is advised.[3] | Prevents thermal degradation. |

| Atmosphere | Store in a tightly sealed container in a dry, well-ventilated place.[3][5][6] | Protects from moisture, which can induce hydrolysis, and atmospheric contaminants. |

| Light | Store in a light-resistant container. | Aromatic nitro compounds can be photoreactive. |

| Incompatible Materials | Avoid strong oxidizing agents and strong bases.[5] | These can react with the ketone and nitro functional groups. |

Potential Degradation Pathways

-

Hydrolysis: The ketone functional group may undergo nucleophilic attack by water, potentially leading to cleavage of the acetyl group to form 4-bromo-2-nitrobenzoic acid.

-

Photodegradation: Aromatic ketones are known to be photoreactive.[4] Upon absorption of UV light, the compound could undergo photoreduction of the ketone to an alcohol or other molecular rearrangements. Photoirradiation of some α-(2-nitrophenyl)ketones has been shown to result in complex rearrangements involving the nitro group.[8]

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, forming 1-(2-amino-4-bromophenyl)ethanone. This is a common reaction for aromatic nitro compounds.

-

Debromination: The carbon-bromine bond could potentially be cleaved under certain reductive or high-energy conditions, leading to the formation of 1-(2-nitrophenyl)ethanone.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

General Protocol for Forced Degradation Study

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the stock solution to the following conditions:

-

Acid Hydrolysis: Mix with an equal volume of 0.1 N HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix with an equal volume of 0.1 N NaOH and heat at 60°C for 24 hours.

-

Oxidative Degradation: Mix with an equal volume of 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid powder at 60°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

-

Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

After the specified time, neutralize the acidic and basic solutions.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze all stressed samples, along with a control (unstressed) sample, by a suitable analytical technique, such as HPLC with a UV detector. The p-nitrophenyl group provides a strong chromophore, making UV detection effective.[4]

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with the control sample.

-

Identify the peaks of the degradation products.

-

Determine the percentage of degradation of this compound.

-

The analytical method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.

-

Visualizations

The following diagrams illustrate the logical workflow for handling and assessing the stability of this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. database.ich.org [database.ich.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. pharmabeginers.com [pharmabeginers.com]

- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photoinduced rearrangement of α-(2-nitrophenyl)ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Solubility of 1-(4-Bromo-2-nitrophenyl)ethanone in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction to 1-(4-Bromo-2-nitrophenyl)ethanone

This compound is a substituted acetophenone derivative. Its chemical structure, featuring a bromo and a nitro group on the phenyl ring, suggests that its solubility will be influenced by the polarity of the solvent. The presence of the polar nitro and carbonyl groups, combined with the less polar bromophenyl moiety, indicates that it is likely to be sparingly soluble in non-polar solvents and more soluble in polar organic solvents. However, empirical determination of its solubility in a range of solvents is crucial for its application in synthesis, purification, and formulation.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound. Researchers are encouraged to use the experimental protocols outlined in the following section to determine the solubility of this compound in their specific solvents of interest.

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of a solid organic compound like this compound in an organic solvent.

Qualitative Solubility Test

This initial test provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent at room temperature.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 10-20 mg of this compound into a small test tube.

-

Add 1 mL of the selected organic solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution against a dark background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record the observations for each solvent tested.

Quantitative Solubility Determination by the Gravimetric Method

This method provides a precise measurement of solubility at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the organic solvent. An excess is necessary to ensure a saturated solution is formed.

-

Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient amount of time (typically 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe fitted with a filter to remove any undissolved particles.

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

Record the exact volume of the solution transferred.

-

Carefully evaporate the solvent from the dish in an oven at a temperature below the boiling point of the solvent and the melting point of the compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Once the solvent is completely removed, cool the dish to room temperature in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

The difference between the final weight of the dish with the dried solute and the initial weight of the empty dish gives the mass of the dissolved this compound.

-

Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL).

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for Gravimetric Solubility Determination.

General Recrystallization Workflow for Purification

Recrystallization is a common technique for purifying solid organic compounds, and its success is highly dependent on the solubility characteristics of the compound in the chosen solvent system.

Caption: General Recrystallization Workflow.

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of 1-(4-Bromo-2-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromo-2-nitrophenyl)ethanone is a valuable synthetic intermediate characterized by a strategically functionalized aromatic ring, incorporating a ketone, a nitro group, and a bromine atom. This arrangement of functional groups provides multiple reaction sites, making it a versatile building block in the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the reaction mechanisms associated with this compound, focusing on its synthesis and subsequent reactivity. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and development.

Introduction

This compound, with the CAS number 90004-94-7, is a substituted acetophenone that serves as a key precursor in organic synthesis. The electron-withdrawing nature of the nitro and acetyl groups, combined with the presence of a halogen, imparts unique reactivity to the molecule. The ketone functionality allows for a range of classical carbonyl reactions, while the nitro group can be readily reduced to an amine, providing a pathway to various cyclization reactions for the construction of nitrogen-containing heterocycles. Furthermore, the bromine atom can participate in cross-coupling reactions or be displaced by nucleophiles under specific conditions. This guide will first elucidate a viable synthetic pathway to this compound and then explore its utility as a synthetic intermediate.

Synthesis of this compound

The direct ortho-nitration of 4'-bromoacetophenone is challenging due to the directing effects of the acetyl (meta-directing) and bromo (ortho, para-directing) groups, which would primarily yield the 3-nitro and 3,5-dinitro products. A more regioselective and reliable synthetic route commences with 4-bromo-2-nitrotoluene. This multi-step synthesis involves the benzylic functionalization of the methyl group, followed by its conversion to the acetyl group.

Synthetic Pathway Overview

The overall synthetic transformation from 4-bromo-2-nitrotoluene to this compound can be conceptualized as a three-step process:

-

Benzylic Bromination: Radical-initiated bromination of the methyl group of 4-bromo-2-nitrotoluene to yield 4-bromo-2-nitrobenzyl bromide.

-

Oxidation: Conversion of the benzyl bromide to 4-bromo-2-nitrobenzaldehyde.

-

Carbonyl Addition and Oxidation: Reaction of the aldehyde with a methyl nucleophile (e.g., a Grignard reagent) to form a secondary alcohol, followed by oxidation to the desired methyl ketone.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols and Reaction Mechanisms

Reaction: 4-Bromo-2-nitrotoluene + N-Bromosuccinimide (NBS) → 4-Bromo-2-nitrobenzyl bromide + Succinimide

Mechanism: Free Radical Halogenation This reaction proceeds via a free-radical chain mechanism initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide upon heating or UV irradiation.[1][2] The benzylic C-H bond is relatively weak due to the resonance stabilization of the resulting benzyl radical, making it susceptible to radical abstraction.

Caption: Free radical mechanism of benzylic bromination.

Experimental Protocol: A mixture of 4-bromo-2-nitrotoluene (1.0 eq.), N-bromosuccinimide (1.1 eq.), and a catalytic amount of AIBN (0.05 eq.) in anhydrous carbon tetrachloride is refluxed under illumination with a tungsten lamp until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, the succinimide is filtered off, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.[1]

| Parameter | Value | Reference |

| Reactants | 4-bromo-2-nitrotoluene, NBS, AIBN | [1] |

| Solvent | Carbon Tetrachloride (anhydrous) | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | Varies (monitored by TLC) | [1] |

| Typical Yield | High | [1] |

Reaction: 4-Bromo-2-nitrobenzyl bromide → 4-Bromo-2-nitrobenzaldehyde

Mechanism: Several methods can be employed for this oxidation. The Sommelet reaction, involving the reaction of the benzyl bromide with hexamine followed by hydrolysis, is a classic method. Alternatively, oxidation using N-oxides (e.g., N-methylmorpholine N-oxide) or DMSO-based oxidants provides a milder and often higher-yielding approach. A procedure for the oxidation of a similar substrate, 4-bromobenzyl alcohol, to 4-bromobenzaldehyde using oxone has been reported.[3] For the oxidation of 4-bromo-2-nitrotoluene to the corresponding aldehyde, a two-step process involving chromium trioxide in acetic anhydride followed by hydrolysis has been described.[4]

Experimental Protocol (using Chromium Trioxide): Concentrated sulfuric acid is added dropwise to a solution of 4-bromo-2-nitrotoluene in acetic anhydride at 0 °C. A solution of chromium trioxide in acetic anhydride is then added while maintaining the temperature below 10 °C. After stirring, the reaction mixture is poured into ice-water, and the precipitated diacetate intermediate is collected. This intermediate is then refluxed with a mixture of concentrated hydrochloric acid, water, and ethanol to yield 4-bromo-2-nitrobenzaldehyde.[4]

| Parameter | Value | Reference |

| Reactants | 4-bromo-2-nitrotoluene, CrO3, Ac2O, H2SO4 | [4] |

| Solvents | Acetic anhydride, Ethanol, Water | [4] |

| Temperature | 0-10 °C (oxidation), Reflux (hydrolysis) | [4] |

| Overall Yield | ~45% | [4] |

Reaction: 4-Bromo-2-nitrobenzaldehyde + CH₃MgBr → 1-(4-Bromo-2-nitrophenyl)ethanol → this compound

Mechanism: Grignard Reaction and Oxidation The aldehyde is treated with a methyl Grignard reagent (CH₃MgBr) in an anhydrous ether solvent. The nucleophilic methyl group adds to the electrophilic carbonyl carbon of the aldehyde, forming a magnesium alkoxide intermediate. Aqueous acidic workup then protonates the alkoxide to yield the secondary alcohol, 1-(4-bromo-2-nitrophenyl)ethanol.[5][6][7][8][9] The subsequent oxidation of the secondary alcohol to the ketone can be achieved using a variety of oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation.[10]

Caption: Workflow for the conversion of the aldehyde to the final ketone product.

Experimental Protocol: To a solution of 4-bromo-2-nitrobenzaldehyde in anhydrous diethyl ether at 0 °C, a solution of methylmagnesium bromide (1.1 eq.) in diethyl ether is added dropwise. The reaction is stirred at room temperature until completion and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude alcohol is then dissolved in dichloromethane and treated with pyridinium chlorochromate (1.5 eq.). The mixture is stirred at room temperature until the oxidation is complete. The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated to yield the crude this compound, which can be purified by column chromatography or recrystallization.

| Parameter | Value |

| Grignard Reaction | |

| Reactants | 4-bromo-2-nitrobenzaldehyde, CH₃MgBr |

| Solvent | Anhydrous Diethyl Ether |

| Temperature | 0 °C to Room Temperature |

| Oxidation | |

| Reactant | 1-(4-Bromo-2-nitrophenyl)ethanol |

| Reagent | Pyridinium Chlorochromate (PCC) |

| Solvent | Dichloromethane |

| Temperature | Room Temperature |

Reactions of this compound

This compound is a versatile building block for the synthesis of various heterocyclic compounds. The presence of the ortho-nitro group to the acetyl group is particularly significant as it allows for reductive cyclization strategies.

Reductive Cyclization to form Quinolines

A common and powerful application of 2-nitroacetophenones is in the synthesis of quinolines via the Friedländer annulation. This involves the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the adjacent ketone. While a specific protocol for this compound is not detailed in the provided search results, the general principle is well-established for 2'-nitroacetophenone.[11]

General Reaction Scheme: this compound → [Reduction] → 1-(2-Amino-4-bromophenyl)ethanone → [Cyclization] → 7-Bromo-2-methylquinoline

Mechanism: The nitro group is first reduced to an amino group using various reducing agents such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation. The resulting 2-aminoacetophenone derivative can then undergo an acid- or base-catalyzed intramolecular aldol-type condensation, followed by dehydration to form the quinoline ring system.

Caption: Pathway for the synthesis of a quinoline derivative.

Reactions Involving the Acetyl Group

The acetyl group can participate in various condensation reactions. For instance, in a Claisen-Schmidt condensation, it can react with an aldehyde in the presence of a base to form a chalcone. This highlights the potential of this compound to be a precursor for flavonoid-type structures.

Summary of Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₈H₆BrNO₃ | 244.04 | 70 |

| 4-Bromo-2-nitrotoluene | C₇H₆BrNO₂ | 216.03 | 45-47 |

| 4-Bromo-2-nitrobenzaldehyde | C₇H₄BrNO₃ | 230.02 | 95-100 |

Conclusion

This compound is a highly functionalized and synthetically useful molecule. While its direct synthesis via electrophilic aromatic substitution on 4'-bromoacetophenone is challenging due to regiochemical issues, a reliable multi-step synthesis starting from 4-bromo-2-nitrotoluene provides a viable route to this important building block. The strategic placement of the ketone, nitro, and bromo functionalities allows for a diverse range of subsequent transformations, most notably in the construction of heterocyclic systems like quinolines. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers in the effective utilization of this compound in their synthetic endeavors.

References

- 1. newera-spectro.com [newera-spectro.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4-Bromo-2-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. d.web.umkc.edu [d.web.umkc.edu]

- 10. Converting Aldehydes to Ketones - Chemistry Steps [chemistrysteps.com]

- 11. 2'-Nitroacetophenone | 577-59-3 | Benchchem [benchchem.com]

Purity Analysis of 1-(4-Bromo-2-nitrophenyl)ethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 1-(4-Bromo-2-nitrophenyl)ethanone, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, data presentation standards, and the underlying principles for the characterization and quantification of this compound and its potential impurities, in alignment with regulatory expectations such as the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction to Purity Analysis in Drug Development

The purity of a pharmaceutical intermediate like this compound is a critical quality attribute that can significantly impact the quality of the final drug substance. Impurities can arise from starting materials, by-products of side reactions, intermediates, degradation products, reagents, and catalysts.[3][5] Regulatory bodies like the ICH require a thorough understanding and control of impurities.[1][2][4][5] This guide details a multi-faceted analytical approach to identify and quantify impurities, ensuring the quality and consistency of the intermediate.

A general workflow for the purity analysis of a pharmaceutical intermediate is depicted below.

Chromatographic Techniques for Purity Assessment

Chromatographic methods are central to purity analysis, offering high-resolution separation of the main component from its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of non-volatile organic compounds. A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products and process-related impurities.

Illustrative Experimental Protocol: Reversed-Phase HPLC

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in Acetonitrile/Water (50:50) |

Data Presentation: Illustrative HPLC Purity Data

| Peak | Retention Time (min) | Area (%) | Identification |

| 1 | 4.5 | 0.08 | Starting Material Impurity |

| 2 | 7.2 | 0.15 | By-product |

| 3 | 10.1 | 99.65 | This compound |

| 4 | 12.8 | 0.12 | Unidentified Impurity |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic impurities. It is particularly useful for detecting residual solvents and thermally stable by-products.

Illustrative Experimental Protocol: GC-MS

| Parameter | Condition |

| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness[6] |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 280°C[6] |

| Oven Program | 60°C (1 min hold), then 10°C/min to 300°C (10 min hold)[7] |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

| Sample Preparation | 1 mg/mL in Dichloromethane |

Data Presentation: Illustrative GC-MS Impurity Data

| Retention Time (min) | Tentative Identification | Match Factor |

| 5.2 | Toluene | >95% |

| 8.9 | 4-Bromo-1-nitrobenzene | >90% |

Spectroscopic Techniques for Structural Elucidation and Identification

Spectroscopic methods provide crucial information about the chemical structure and identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Illustrative Experimental Protocol: NMR Spectroscopy

| Parameter | Condition |

| Spectrometer | 500 MHz |

| Solvent | Chloroform-d (CDCl₃) |

| Reference | Tetramethylsilane (TMS) at 0.00 ppm |

| ¹H NMR | 16 scans, 1s relaxation delay |

| ¹³C NMR | 1024 scans, 2s relaxation delay |

| Sample Preparation | 10 mg dissolved in 0.7 mL of solvent |

Data Presentation: Expected NMR Chemical Shifts

Based on the analysis of similar substituted acetophenones, the following chemical shifts can be anticipated.[8][9][10][11]

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ~2.6 | singlet (3H, -COCH₃) |

| ~7.6 - 8.2 | multiplet (3H, Ar-H) | |

| ¹³C NMR | ~26 | -COCH₃ |

| ~120 - 140 | Aromatic carbons | |

| ~197 | C=O |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. The presence of a bromine atom results in a characteristic isotopic pattern.[12][13][14][15]

Illustrative Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Infusion Solvent | Acetonitrile/Water (50:50) with 0.1% Formic Acid |

| Flow Rate | 10 µL/min |

| Capillary Voltage | 3.5 kV |